An In-depth Technical Guide to the Chemical Properties of Benzhydryl 2-chloroethyl ether
An In-depth Technical Guide to the Chemical Properties of Benzhydryl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Benzhydryl 2-chloroethyl ether. The information is compiled from various scientific databases and literature sources to support research and development activities.
Chemical Identity and Structure
Benzhydryl 2-chloroethyl ether, also known as 1-(2-chloroethoxy)-1,1-diphenylmethane or 2-(benzhydryloxy)ethyl chloride, is a chemical compound with the molecular formula C₁₅H₁₅ClO[1][2][3]. Its chemical structure is characterized by a benzhydryl group (a diphenylmethyl group) attached to a 2-chloroethyl group via an ether linkage.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(2-chloroethoxy)-1,1-diphenylmethane | |
| Other Names | Benzhydryl 2-chloroethyl ether, 2-(benzhydryloxy)ethyl chloride, Benzhydryl β-chloroethyl ether, Benzene, 1,1'-[(2-chloroethoxy)methylene]bis- | [1][2] |
| CAS Registry Number | 32669-06-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅ClO | [1][2][3] |
| Molecular Weight | 246.732 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |
| InChI Key | ZNVASENTCOLNJT-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physicochemical properties of Benzhydryl 2-chloroethyl ether have been reported in various sources. A summary of the available quantitative data is presented below.
Table 2: Physicochemical Data
| Property | Value | Unit | Conditions | Reference(s) |
| Appearance | Yellow Oil | - | - | |
| Boiling Point | 337.4 ± 27.0 | °C | at 760 mmHg | |
| 174-177 | °C | at 5 mmHg | [1] | |
| Melting Point | Not Available | - | - | |
| Density | 1.1 ± 0.1 | g/cm³ | - | |
| Flash Point | 157.0 ± 17.6 | °C | - | |
| LogP (Octanol/Water Partition Coefficient) | 4.67 | - | - | |
| Vapor Pressure | 0.0 ± 0.7 | mmHg | at 25°C | |
| Refractive Index | 1.562 | - | - |
Reactivity and Stability
Stability: Benzhydryl 2-chloroethyl ether is reported to be stable under recommended storage conditions[4]. Recommended storage is in a cool place in a tightly closed container that is dry and well-ventilated.
Reactivity:
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Incompatible Materials: It is incompatible with strong oxidizing agents.
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Hazardous Decomposition Products: The nature of decomposition products is not fully known, but in the event of a fire, hazardous decomposition products may be formed.
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Carbon-Carbon Bond Formation: Benzhydryl 2-chloroethyl ether can be utilized in carbon-carbon bond-forming reactions. It serves as a method for attaching a protected 2-hydroxyethyl group to a benzylic carbon.
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Benzhydryl Ether Synthesis: The synthesis of benzhydryl ethers is influenced by electronic effects. Electron-donating groups on the benzhydryl moiety can aid in the formation of a stable carbocation intermediate, facilitating the reaction[1][4].
Experimental Protocols
Synthesis of Benzhydryl 2-chloroethyl ether:
A reported synthesis involves the reaction of benzhydrol with 2-chloroethanol in the presence of an acid catalyst.
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Reactants:
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Benzhydrol (5.0 g)
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2-chloroethanol (3.27 g)
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Concentrated sulfuric acid (0.8 g)
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Dry benzene (10 ml total)
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Procedure:
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A solution of 2-chloroethanol in dry benzene (3.5 ml) is prepared.
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Concentrated sulfuric acid is added to this solution, and the mixture is heated to 50°C under an argon atmosphere.
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A solution of benzhydrol in dry benzene (6.5 ml) is added slowly to the heated mixture.
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After the addition is complete, the mixture is refluxed for 1.5 hours.
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The reaction mixture is then cooled, and the benzene layer is washed with water and dried over anhydrous sodium sulfate.
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The solvent is removed by distillation under reduced pressure to yield the product.
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Caption: Synthesis workflow for Benzhydryl 2-chloroethyl ether.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of Benzhydryl 2-chloroethyl ether.
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Infrared (IR) Spectrum: The gas-phase IR spectrum is available through the NIST Chemistry WebBook. The spectrum would be expected to show characteristic peaks for the C-O-C ether stretch, C-Cl stretch, and aromatic C-H and C=C stretches.
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Mass Spectrum (Electron Ionization): The mass spectrum is also available from the NIST Chemistry WebBook. The fragmentation pattern would be indicative of the benzhydryl and 2-chloroethyl ether moieties.
Note: For detailed spectral data, please refer to the NIST Standard Reference Database 69.
Toxicological and Safety Information
According to available safety data sheets, Benzhydryl 2-chloroethyl ether is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. It is advised to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Standard good laboratory practices should be followed.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should be used in conjunction with other sources. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. "Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers" by Katherine Quesada, Daniel Chabeda et al. [elischolar.library.yale.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzhydryl 2-chloroethyl ether | CAS#:32669-06-0 | Chemsrc [chemsrc.com]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
